

Heart Rate Effects of (R)-Azelnidipine and Amlodipine: A Comparative Analysis

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Compound of Interest

Compound Name: (R)-Azelnidipine

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For researchers and professionals in drug development, understanding the nuanced cardiovascular effects of antihypertensive agents is paramount. This guide provides a detailed comparative analysis of the effects of **(R)-Azelnidipine** and Amlodipine on heart rate, drawing upon data from clinical and preclinical studies. While both are dihydropyridine calcium channel blockers, their distinct pharmacological profiles lead to differing impacts on heart rate, a critical consideration in patient management.

Quantitative Data Summary

The following table summarizes the key quantitative findings from comparative studies on the effects of Azelnidipine and Amlodipine on heart rate.

Study Population	Drug and Dosage	Duration	Change in Heart Rate (beats/min)	Reference
Patients with Essential Hypertension	Azelnidipine 16 mg/day	6 weeks	↓ 2	[1][2][3]
Amlodipine 5 mg/day	6 weeks	↑ 4	[1][2][3]	
Patients with Essential Hypertension	Azelnidipine 8-16 mg/day	8 weeks	↓ 6.4	[4]
Amlodipine 2.5-5 mg/day	8 weeks	↓ 2.1 (not significant)	[4]	
Patients with Primary Hypertension	Azelnidipine	8 weeks	Significant decrease (baseline: 71.3 ± 11.4; post-treatment: 64.9 ± 8.8)	[5]
Amlodipine	8 weeks	No significant change	[5]	
Indian Hypertensive Patients (in combination with Telmisartan 40 mg)	Azelnidipine 16 mg	12 weeks	Significant reduction	[6][7]
Amlodipine 5 mg	12 weeks	Increase	[6]	
Halothane-anaesthetized dogs	Azelnidipine (10, 20, 70 µg/kg, i.v.)	Acute	Hardly affected heart rate	[8]

Amlodipine (30, 70, 200 µg/kg, i.v.)	Acute	Increased heart rate at high dose	[8]
Intact anesthetized dogs	Azelnidipine (lower doses)	Acute	Hardly affected heart rate [9]
Azelnidipine (higher doses)	Acute	↓ Heart rate	[9]
Amlodipine	Acute	Slight tachycardia	[9]

Experimental Protocols

Human Studies

1. Randomized, Double-Blind Study in Essential Hypertension

- Objective: To compare the effects of Azelnidipine and Amlodipine on 24-hour blood pressure and pulse rate.[1][2]
- Study Design: A randomized, double-blind study.[1][2]
- Participants: 46 patients with essential hypertension were randomly assigned to two groups. [1][2]
- Intervention: One group received Azelnidipine (16 mg) once daily, and the other group received Amlodipine (5 mg) once daily for 6 weeks.[1][2]
- Data Collection: Blood pressure and pulse rate were measured over a 24-hour period using a portable automatic monitor.[1][2]

2. Prospective, Randomized, Open-Label, Crossover Study in Primary Hypertension

- Objective: To evaluate the inhibitory effects of Azelnidipine on sympathetic nerve activity compared to Amlodipine in patients with primary hypertension.[5][10]

- Study Design: A prospective, randomized, open-label, crossover study.[5][10]
- Participants: 14 patients with primary hypertension.[10]
- Intervention: Patients received either Azelnidipine or Amlodipine for 8 weeks, followed by a crossover to the other treatment.[5][10]
- Data Collection: Measurements included blood pressure, heart rate, baroreflex sensitivity, and muscle sympathetic nerve activity (MSNA) recorded via microneurography.[5][10]

Preclinical Studies

1. Study in Halothane-Anaesthetized Dogs

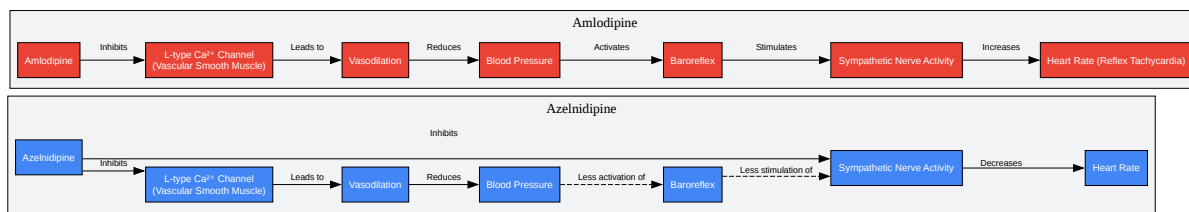
- Objective: To assess the in vivo cardiovascular profile of Azelnidipine in comparison with Amlodipine.[8]
- Animal Model: Halothane-anaesthetized, closed-chest canine model.[8]
- Intervention: Cumulative intravenous doses of Azelnidipine (10, 20, and 70 µg/kg) or Amlodipine (30, 70, and 200 µg/kg) were administered.[8]
- Data Collection: Heart rate and plasma noradrenaline concentration were measured. The study also included experiments with autonomic receptor blockade using atropine and propranolol.[8]

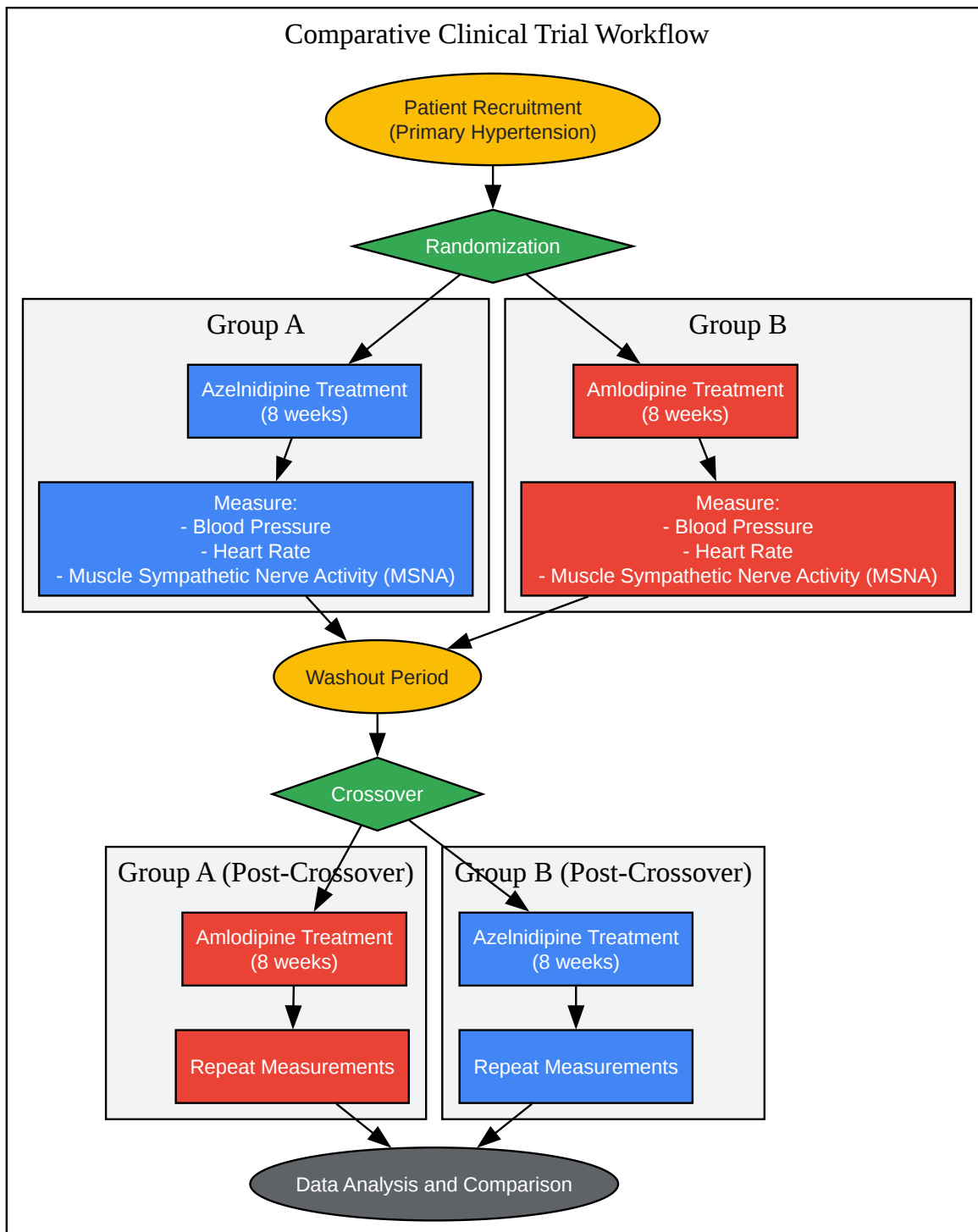
Signaling Pathways and Mechanisms of Action

Azelnidipine and Amlodipine are both dihydropyridine calcium channel blockers that exert their primary antihypertensive effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.[11][12][13] However, their differential effects on heart rate are attributed to their varying impacts on the sympathetic nervous system.

Amlodipine's vasodilatory effect can lead to a reflex-mediated increase in sympathetic tone, which may result in an increased heart rate, particularly at higher doses.[8] This is a common characteristic of some dihydropyridine calcium channel blockers.[14][15]

In contrast, Azelnidipine is suggested to inhibit sympathetic nerve activity.[5][10][16] This sympatholytic effect counteracts the reflex tachycardia that would typically be induced by vasodilation.[3][6][12] Studies have shown that Azelnidipine significantly reduces muscle sympathetic nerve activity (MSNA) compared to Amlodipine.[10] Furthermore, in anesthetized dogs, Azelnidipine demonstrated a more potent intrinsic negative chronotropic action compared to Amlodipine.[9] The slower onset of its blood pressure-lowering effect may also contribute to a lower level of reflex tachycardia.[9]





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